Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Description
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Properties
IUPAC Name |
benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BClO4/c1-14-12-20(2,3)26-21(25-14)17-11-16(9-10-18(17)22)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYOGHUUWIEVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The primary mechanism by which Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects is through its participation in Suzuki–Miyaura coupling reactions. The compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process. This involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron reagent used in similar coupling reactions.
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide enhanced stability and reactivity in coupling reactions. Its ability to form stable intermediates and high-yield products makes it a valuable reagent in organic synthesis .
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